molecular formula C22H15BrClFN2O4 B11535279 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11535279
M. Wt: 505.7 g/mol
InChI Key: XLNYZVKDUAWIMN-RPPGKUMJSA-N
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Description

4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound that features a combination of bromine, chlorine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps:

    Formation of 2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDE: This can be achieved by reacting 2-bromo-4-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine, followed by reaction with ammonia to form the amide.

    Synthesis of the Iminomethyl Intermediate: The amide is then reacted with formaldehyde and aniline to form the iminomethyl intermediate.

    Coupling with 3-FLUOROBENZOIC ACID: The final step involves coupling the iminomethyl intermediate with 3-fluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoate groups.

    Reduction: Reduction reactions can target the iminomethyl group, converting it to an amine.

    Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of multiple halogen atoms and aromatic groups suggests it may interact with biological targets in unique ways, potentially leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the synthesis of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and aromatic groups allow for strong binding interactions, which can modulate the activity of the target. The iminomethyl group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-FLUOROBENZOATE: Similar structure but with a different position of the fluorine atom.

    4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-CHLOROBENZOATE: Similar structure but with chlorine instead of fluorine.

    4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE: Similar structure but with bromine instead of fluorine.

Uniqueness

The uniqueness of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE lies in its specific combination of halogen atoms and aromatic groups, which confer distinct chemical and biological properties. The presence of fluorine, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H15BrClFN2O4

Molecular Weight

505.7 g/mol

IUPAC Name

[4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H15BrClFN2O4/c23-19-11-16(24)6-9-20(19)30-13-21(28)27-26-12-14-4-7-18(8-5-14)31-22(29)15-2-1-3-17(25)10-15/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

XLNYZVKDUAWIMN-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br

Origin of Product

United States

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